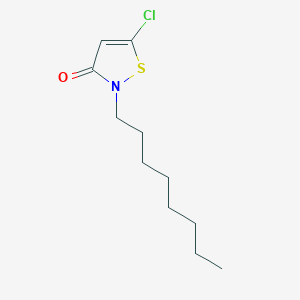

5-Chloro-2-n-octyl-4-isothiazolin-3-one

Übersicht

Beschreibung

5-Chloro-2-n-octyl-4-isothiazolin-3-one: is an organic compound belonging to the isothiazolinone family. It is widely recognized for its potent antimicrobial properties, making it a valuable biocide in various industrial applications. This compound is particularly effective against bacteria, fungi, and algae, and is commonly used in products such as paints, coatings, and water treatment systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-n-octyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. These intermediates are produced from acrylic acid via 3-mercaptopropionic acid. The ring-closure is usually achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of advanced microemulsion technology. This method enhances the compound’s stability and efficacy, making it suitable for large-scale applications in various industries .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-n-octyl-4-isothiazolin-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or chlorine are used.

Substitution: Nucleophiles like amines or thiols are typically employed under mild conditions.

Major Products:

Oxidation: The major product is the corresponding disulfide.

Substitution: The products vary depending on the nucleophile used but generally include substituted isothiazolinones.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-n-octyl-4-isothiazolin-3-one has a wide range of scientific research applications:

Chemistry: It is used as a biocide in various chemical formulations to prevent microbial growth.

Biology: The compound is studied for its antimicrobial properties and its potential use in controlling biological contaminants.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical devices and pharmaceuticals.

Industry: It is extensively used in industrial water treatment, paints, coatings, and as a preservative in various products

Wirkmechanismus

The antimicrobial activity of 5-Chloro-2-n-octyl-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death. This two-step mechanism involves rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Vergleich Mit ähnlichen Verbindungen

- Methylisothiazolinone (MIT)

- Chloromethylisothiazolinone (CMIT)

- Benzisothiazolinone (BIT)

- Octylisothiazolinone (OIT)

- Dichlorooctylisothiazolinone (DCOIT)

Uniqueness: 5-Chloro-2-n-octyl-4-isothiazolin-3-one stands out due to its enhanced stability and efficacy in industrial applications. Its long alkyl chain (octyl group) provides increased hydrophobicity, making it particularly effective in environments where other isothiazolinones might degrade or lose activity .

Biologische Aktivität

5-Chloro-2-n-octyl-4-isothiazolin-3-one (commonly referred to as OIT) is a member of the isothiazolinone class of biocides, widely used for its antimicrobial properties in various industrial and consumer products. This article presents a comprehensive overview of the biological activity of OIT, focusing on its mechanisms of action, effects on cellular systems, and implications for human health.

Overview of this compound

OIT is primarily utilized as a preservative in paints, adhesives, and personal care products due to its effectiveness against bacteria and fungi. Its chemical structure is characterized by a chlorinated isothiazolone ring, which contributes to its reactivity and toxicity.

1. Antimicrobial Activity

OIT exhibits potent antimicrobial activity against a variety of microorganisms, including bacteria and fungi. It disrupts cellular membranes and inhibits enzymatic functions critical for microbial survival. The mechanism involves the formation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cell death .

2. Impact on Blood-Brain Barrier (BBB)

Recent studies have highlighted OIT's detrimental effects on the blood-brain barrier. In vitro experiments using brain endothelial cells demonstrated that OIT treatment led to significant apoptosis mediated by caspase-3 activation. This was accompanied by mitochondrial dysfunction and impaired endothelial barrier integrity .

Table 1: Effects of OIT on Cell Viability and Mitochondrial Function

| Parameter | Control (Untreated) | OIT Treatment (25 μM) |

|---|---|---|

| Caspase-3 Activity | Baseline | Increased |

| Mitochondrial Membrane Potential | Normal | Depolarized |

| LDH Release | Low | Elevated |

| Reduced Glutathione Levels | Normal | Decreased |

1. Mitochondrial Dysfunction

OIT has been shown to induce mitochondrial damage characterized by altered mitochondrial dynamics, including increased mitophagy and changes in mitochondrial morphology. The oxygen consumption rate (OCR) in treated cells decreased significantly, indicating impaired bioenergetic function .

2. Tight Junction Protein Degradation

OIT treatment resulted in the degradation of tight junction proteins such as claudin-5 and zonula occludens-1 (ZO-1), essential for maintaining endothelial barrier function. Immunofluorescence assays revealed a marked reduction in the expression levels of these proteins following exposure to OIT .

Figure 1: Immunofluorescence Staining of Tight Junction Proteins

Immunofluorescence Staining

Case Studies

Several case studies have documented adverse health effects associated with OIT exposure:

- Occupational Exposure : Workers in industries using OIT-containing products reported symptoms related to skin sensitization and respiratory issues.

- Consumer Products : Analysis of household cleaning products revealed that over 76% contained OIT or related compounds, raising concerns about widespread exposure among consumers .

Toxicological Profile

The toxicological assessment of OIT indicates that it poses significant risks to human health, particularly through dermal contact and inhalation. The European Chemicals Agency (ECHA) has classified it as a skin sensitizer, highlighting its potential to cause allergic reactions upon exposure .

Eigenschaften

IUPAC Name |

5-chloro-2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMXFIUOGSODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432555 | |

| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-24-5 | |

| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the clathrate form of 5-Chloro-2-n-octyl-4-isothiazolin-3-one a potentially superior bactericide compared to existing solutions?

A1: The research paper highlights that a clathrate composed of this compound and 4,4′ dihydroxydiphenylmethane demonstrates superior bactericidal potency compared to the commercially available bactericide Gathon C G. [] While the exact mechanism for this enhanced efficacy isn't fully elaborated in the provided abstract, it suggests that the clathrate structure may offer improved delivery, stability, or interaction with bacterial targets. Further research is needed to elucidate the specific mechanisms underlying this enhanced activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.